molecular formula C20H20N2O2S B2743892 1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one CAS No. 900007-24-1

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one

Cat. No.: B2743892
CAS No.: 900007-24-1
M. Wt: 352.45
InChI Key: NOOHKIMFMKGPCZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one, also known as EMMP, is a synthetic compound that belongs to the pyrazinone family. It has been widely used in scientific research due to its unique chemical and pharmacological properties. EMMP has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Corrosion Inhibition

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one and its derivatives have been explored for their potential in corrosion inhibition. For instance, pyran derivatives, including those with similar structural components, have shown significant efficiency in mitigating corrosion of mild steel in acidic environments. These derivatives demonstrate high inhibition efficiency and adsorb onto metal surfaces, suggesting their potential as mixed-type inhibitors in industrial applications (Saranya et al., 2020).

Antimitotic Agents

Chemical compounds with a structural resemblance to this compound have been studied as antimitotic agents. Chiral isomers of certain ethyl carbamate derivatives, closely related to the chemical structure , demonstrate activity in biological systems, highlighting their potential in medical and pharmacological research (Temple & Rener, 1992).

Antibacterial Activity

Compounds structurally similar to this compound have been synthesized and tested for their antibacterial properties. For example, novel oxadiazole derivatives, including 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride, have shown potential antibacterial activity, suggesting applications in the development of new antibacterial agents (Aghekyan et al., 2020).

Synthesis of Heteroarenes

The chemical structure is closely related to compounds used in the synthesis of heteroarenes, which are of significant interest in therapeutic research. For example, the synthesis of azolopyrimidines and imidazothiazines from related pyran-2-ones highlights the utility of such compounds in creating pharmacologically relevant structures (Ram et al., 2003).

Tautomerism Studies

Structurally related NH-pyrazoles have been examined for their tautomerism, both in solution and in solid states. This research provides insights into molecular structures and their potential applications in developing new compounds with specific properties (Cornago et al., 2009).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-24-18-10-8-17(9-11-18)22-13-12-21-19(20(22)23)25-14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOHKIMFMKGPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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